molecular formula C15H11ClN2 B13913111 3-(3-chlorophenyl)-5-phenyl-1H-pyrazole CAS No. 32664-22-5

3-(3-chlorophenyl)-5-phenyl-1H-pyrazole

Cat. No.: B13913111
CAS No.: 32664-22-5
M. Wt: 254.71 g/mol
InChI Key: QZLZJNUWMBIFIL-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-5-phenyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with a 3-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 3-chlorophenylhydrazine with acetophenone under acidic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-5-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or chlorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3-chlorophenyl)-5-phenyl-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-chloromethcathinone (3-CMC): A synthetic cathinone with a similar chlorophenyl group.

    Triazoles: Compounds with a similar nitrogen-containing heterocyclic structure.

Uniqueness

3-(3-chlorophenyl)-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl and phenyl group makes it a versatile compound for various applications.

Properties

CAS No.

32664-22-5

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-phenyl-1H-pyrazole

InChI

InChI=1S/C15H11ClN2/c16-13-8-4-7-12(9-13)15-10-14(17-18-15)11-5-2-1-3-6-11/h1-10H,(H,17,18)

InChI Key

QZLZJNUWMBIFIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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